

Azido-PEG12-azide chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Azido-PEG12-azide**

Cat. No.: **B15550278**

[Get Quote](#)

An In-Depth Technical Guide to **Azido-PEG12-azide**: Properties and Applications

Introduction

Azido-PEG12-azide is a monodisperse, homobifunctional polyethylene glycol (PEG) linker that serves as a valuable tool in bioconjugation and materials science.^{[1][2]} Its structure consists of a central, hydrophilic 12-unit PEG spacer flanked by two terminal azide (N_3) groups. This symmetrical architecture allows for the straightforward crosslinking of molecules that contain corresponding reactive groups. The PEG chain enhances the aqueous solubility and biocompatibility of the resulting conjugates, making this linker particularly suitable for applications in drug delivery, proteomics, and the development of complex biomolecular architectures like PROTACs (Proteolysis Targeting Chimeras).^{[2][3]}

The primary utility of **Azido-PEG12-azide** lies in its ability to participate in "click chemistry" reactions, which are known for their high efficiency, specificity, and mild reaction conditions.^{[4][5][6][7]} The terminal azide groups can react with various alkyne-containing molecules to form stable triazole linkages, providing a robust method for covalently connecting two molecular entities.^{[1][2]}

Core Chemical Properties

The fundamental properties of **Azido-PEG12-azide** are summarized below. These values are critical for designing experiments, calculating molar equivalents, and ensuring the integrity of the reagent.

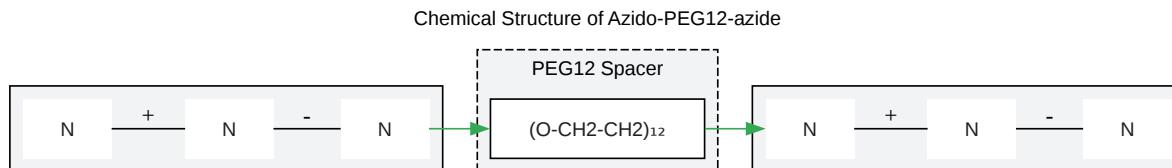
Property	Value	Source
Molecular Formula	C ₂₆ H ₅₂ N ₆ O ₁₂	[1] [2]
Molecular Weight	640.72 g/mol	[1]
CAS Number	361543-08-0	[2]
Appearance	Solid or viscous liquid	[8]
Purity	Typically ≥95% or ≥98%	[2]

Solubility and Stability

Proper handling and storage are essential for maintaining the reactivity of **Azido-PEG12-azide**. The hydrophilic PEG spacer grants it solubility in a range of solvents.

Parameter	Details	Source
Solubility	Soluble in Water, DMSO, DMF, DCM	[2] [9]
Storage Conditions	Store at -20°C, sealed and protected from moisture and light.	[2] [10]
Shipping Conditions	Typically shipped at ambient temperature due to short-term stability.	[2] [11]
Handling	Use anhydrous solvents when preparing stock solutions. Avoid prolonged exposure to moisture. [10] It is recommended to let the reagent come to room temperature before opening the container to prevent condensation. [12] [13]	

Reactivity and Applications


The twin azide groups are the key functional components of **Azido-PEG12-azide**, enabling its use as a versatile crosslinker via click chemistry.

Reaction Type	Reacts With	Description
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)	Terminal Alkynes	A highly efficient and widely used click reaction that forms a stable 1,4-disubstituted triazole ring.[14][15] It requires a copper(I) catalyst, often generated in situ from a copper(II) source (e.g., CuSO ₄) and a reducing agent (e.g., sodium ascorbate).[16]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)	Strained Cyclooctynes (e.g., DBCO, BCN)	A copper-free click reaction ideal for biological systems where copper's cytotoxicity is a concern.[14][17][18] The reaction is driven by the ring strain of the cyclooctyne, proceeding rapidly under physiological conditions.[18]
Staudinger Ligation	Phosphines (e.g., triarylphosphines)	An alternative bioorthogonal reaction that forms an amide bond between the azide and a functionalized phosphine.[3][5]

This dual reactivity makes **Azido-PEG12-azide** a powerful tool for:

- Bioconjugation: Linking proteins, peptides, oligonucleotides, or other biomolecules together. [3]
- Drug Delivery: Creating PEGylated drugs or functionalizing nanoparticles to improve solubility and circulation time.[3][4]

- PROTAC Synthesis: Acting as a flexible linker to connect a target-binding ligand and an E3 ligase ligand.[2][17]
- Surface Modification: Attaching biomolecules to surfaces to enhance biocompatibility.[4]

[Click to download full resolution via product page](#)

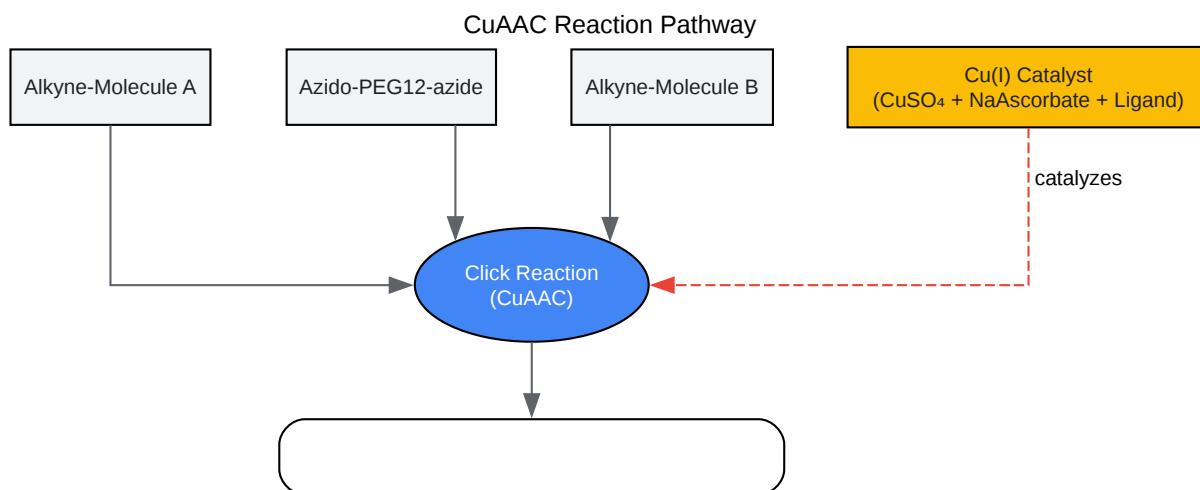
Figure 1. Structure of **Azido-PEG12-azide**.

Experimental Protocols

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for crosslinking two alkyne-containing molecules ("Molecule A" and "Molecule B") using **Azido-PEG12-azide**. This procedure is adapted from established click chemistry protocols.[16][19]

Materials:


- **Azido-PEG12-azide**
- Alkyne-functionalized Molecule A
- Alkyne-functionalized Molecule B
- Copper(II) Sulfate (CuSO₄)
- Sodium Ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

- Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
- Solvent (e.g., DMSO, DMF) for dissolving reagents
- Purification system (e.g., Size-Exclusion Chromatography (SEC) column)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Azido-PEG12-azide** (e.g., 10 mM) in DMSO or water.
 - Prepare stock solutions of Alkyne-Molecule A and Alkyne-Molecule B in a compatible buffer.
 - Prepare a 20 mM stock solution of CuSO₄ in water.
 - Prepare a 100 mM stock solution of THPTA ligand in water.
 - Immediately before use, prepare a fresh 300 mM stock solution of sodium ascorbate in water.
- Catalyst Premix:
 - In a microfuge tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 to 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 20 µL of 100 mM THPTA).
 - Incubate for 5 minutes at room temperature. This solution can be frozen for later use.[\[16\]](#)
- Reaction Assembly:
 - In a new reaction tube, combine Alkyne-Molecule A and Alkyne-Molecule B in your desired molar ratio in the reaction buffer.
 - Add **Azido-PEG12-azide** to the mixture. A slight molar excess of the linker (e.g., 1.5 equivalents relative to the limiting alkyne) can be used to drive the reaction.
 - Add the pre-mixed CuSO₄/THPTA solution to the reaction.

- Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM ascorbate is typical.
- Incubation:
 - Incubate the reaction at room temperature for 30-60 minutes.[16] For more complex biomolecules, incubation can be extended to 4-12 hours.[20]
 - Protect the reaction from light, as light can degrade the ascorbate.
- Purification:
 - Once the reaction is complete, purify the resulting conjugate to remove excess reagents, catalyst, and unreacted molecules.
 - Size-exclusion chromatography (SEC) is a common method for purifying conjugated proteins or other large biomolecules.

[Click to download full resolution via product page](#)

Figure 2. Key components of a CuAAC reaction.

Experimental Workflow for Bioconjugation

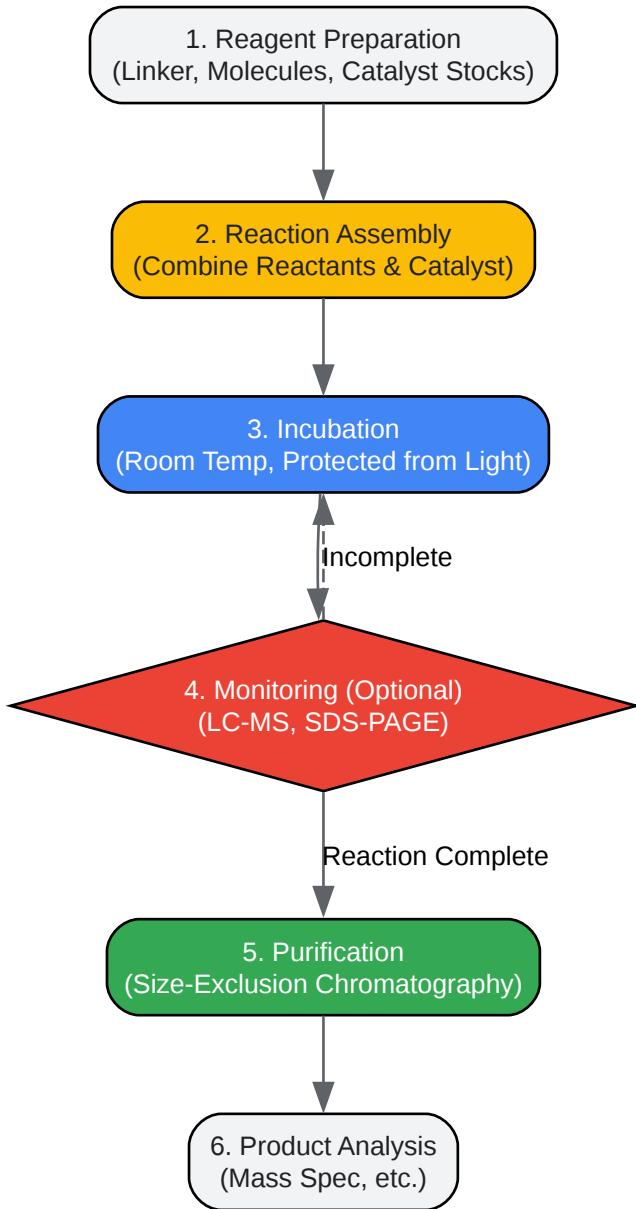

[Click to download full resolution via product page](#)

Figure 3. General workflow for a bioconjugation experiment.

Safety and Handling

While PEG itself is generally considered biocompatible, azide-containing compounds require careful handling. Organic azides can be energetic and potentially explosive, although the risk is lower with high molecular weight PEGylated compounds compared to small organic azides. Standard laboratory safety practices should always be followed.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[21]
- Handling: Handle in a well-ventilated area. Avoid creating dust or aerosols.[21][22]
- Disposal: Do not pour azide solutions down the drain, as they can react with lead or copper plumbing to form highly explosive metal azides.[23] Dispose of all waste containing azides according to institutional and local regulations for hazardous waste.[23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Azido-PEG12-azide, 361543-08-0 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 6. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 7. labinsights.nl [labinsights.nl]
- 8. 叠氮基-dPEG®12-NHS酯 | Sigma-Aldrich [sigmaaldrich.com]
- 9. Azido-PEG12-acid, 1167575-20-3 | BroadPharm [broadpharm.com]
- 10. Azido-PEG12-NHS ester | CAS:2363756-50-5 | AxisPharm [axispharm.com]
- 11. medkoo.com [medkoo.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Azido-PEG12-NHS ester | 2363756-50-5 [chemicalbook.com]
- 15. Click Chemistry [organic-chemistry.org]
- 16. broadpharm.com [broadpharm.com]

- 17. medchemexpress.com [medchemexpress.com]
- 18. Click chemistry - Wikipedia [en.wikipedia.org]
- 19. interchim.fr [interchim.fr]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. targetmol.com [targetmol.com]
- 22. file.medchemexpress.com [file.medchemexpress.com]
- 23. chemistry.unm.edu [chemistry.unm.edu]
- To cite this document: BenchChem. [Azido-PEG12-azide chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15550278#azido-peg12-azide-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com